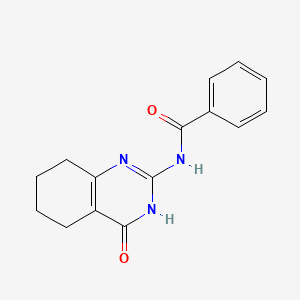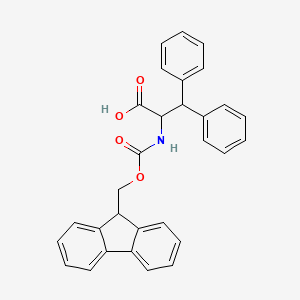![molecular formula C20H17FN2O3S2 B2684773 4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 922895-90-7](/img/structure/B2684773.png)
4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenylsulfonyl group attached to a butanamide moiety, which is further linked to an indeno[1,2-d]thiazol-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group. One common approach is to react 4-fluorophenylsulfonyl chloride with a suitable amine under controlled conditions to form the desired sulfonyl amide intermediate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenylsulfonyl group can be oxidized under specific conditions to form sulfonyl oxide derivatives.
Reduction: : Reduction reactions can be performed to convert the sulfonyl group to sulfide derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed
Oxidation: : Sulfonyl oxide derivatives.
Reduction: : Sulfide derivatives.
Substitution: : Various amides, sulfonamides, and thioamides.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its unique structure may be useful in studying biological processes and interactions with biomolecules.
Industry: : Use in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenylsulfonyl group may engage in hydrogen bonding and other non-covalent interactions, while the amide and thiazole moieties can participate in various biochemical processes. The exact mechanism would depend on the specific application and biological system being studied.
Comparación Con Compuestos Similares
This compound is unique due to its combination of fluorophenylsulfonyl, amide, and thiazole groups. Similar compounds may include other fluorophenylsulfonyl derivatives, amides, and thiazoles, but the specific arrangement and functional groups in this compound set it apart. Examples of similar compounds include:
4-((4-fluorophenyl)sulfonyl)morpholine
4-Fluorobiphenyl-4-sulfonyl chloride
Bis(4-fluorophenyl)sulfone
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-14-7-9-15(10-8-14)28(25,26)11-3-6-18(24)22-20-23-19-16-5-2-1-4-13(16)12-17(19)27-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEDKRORJJSQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2684692.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)



![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)



![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)
